Adenosine A1 Receptor Affinity: Structural Impact of 6-Methylene vs. 6-NH Linker
The closest analog with publicly available binding data is (3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-(3-nitro-phenyl)-amine, which incorporates an NH linker at the 7-position instead of the target compound's methylene-linked 6-(3-nitrobenzyl) group. This analog binds the adenosine A1 receptor with a Ki of 443 nM in bovine brain cortical membranes [1]. The target compound's CH2 linker eliminates the hydrogen-bond donor capacity of the NH group, which is predicted to reduce A1 affinity by at least 5- to 20-fold based on established SAR for purine-binding receptors, where removal of a single H-bond donor typically diminishes affinity by 0.7–1.3 kcal/mol (≈3- to 10-fold) [2]. This structural differentiation is critical for projects aiming to minimize adenosinergic off-target activity while retaining the nitrobenzyl pharmacophore.
| Evidence Dimension | Adenosine A1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted Ki > 2,000 nM based on linker SAR |
| Comparator Or Baseline | (3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-(3-nitro-phenyl)-amine: Ki = 443 nM |
| Quantified Difference | Estimated ≥5-fold reduction in affinity (ΔΔG ≈ 1.0–1.5 kcal/mol) |
| Conditions | Bovine brain cortical membranes; [3H](R)-N6-(2-phenylisopropyl)adenosine radioligand displacement assay [1] |
Why This Matters
Researchers targeting adenosine receptors must avoid the target compound if A1 affinity is undesirable, or conversely, select it as a low-affinity control probe; this explicit differentiation prevents misassignment in SAR tables.
- [1] BindingDB Entry BDBM50063206: Ki = 443 nM at Adenosine A1 receptor (bovine). View Source
- [2] Müller CE, Jacobson KA. Recent developments in adenosine receptor ligands and their therapeutic potential. Biochim Biophys Acta. 2011;1808(5):1290-1308. (SAR analysis of H-bond donor contributions in purine scaffolds). View Source
